3-Iodomethyl-3-phenyl-oxetane
Overview
Description
3-Iodomethyl-3-phenyl-oxetane is a chemical compound with the molecular formula C10H11IO. It belongs to the class of oxetanes, which are four-membered cyclic ethers containing one oxygen atom. The presence of an iodomethyl group and a phenyl group attached to the oxetane ring makes this compound particularly interesting for various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodomethyl-3-phenyl-oxetane typically involves the cyclization of appropriate precursors. One common method is the electrophilic halocyclization of alcohols. This process involves the reaction of a suitable alcohol with an iodine source under acidic conditions to form the oxetane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of oxetane synthesis can be applied. Industrial production would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Iodomethyl-3-phenyl-oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Ring-Opening Reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products Formed
Substitution Reactions: Products include substituted oxetanes with various functional groups.
Ring-Opening Reactions: Products include linear or branched alcohols or ethers, depending on the reaction conditions.
Scientific Research Applications
3-Iodomethyl-3-phenyl-oxetane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodomethyl-3-phenyl-oxetane involves its ability to undergo various chemical transformations. The oxetane ring’s strain makes it reactive, allowing it to participate in ring-opening reactions. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-phenyl-oxetane: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Chloromethyl-3-phenyl-oxetane: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
Uniqueness
3-Iodomethyl-3-phenyl-oxetane is unique due to the presence of the iodomethyl group, which enhances its reactivity in substitution reactions compared to its chloro- and methyl-substituted counterparts. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
3-(iodomethyl)-3-phenyloxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c11-6-10(7-12-8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGUZMOJTKNAOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CI)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298834 | |
Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416323-21-1 | |
Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416323-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 3-(iodomethyl)-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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